

Technical Synthesis Guide: N-(3-acetylphenyl)-4-methoxybenzamide

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Compound of Interest

Compound Name: *N*-(3-acetylphenyl)-4-methoxybenzamide

CAS No.: 316150-74-0

Cat. No.: B2730633

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Executive Summary & Scaffold Analysis

N-(3-acetylphenyl)-4-methoxybenzamide (PubChem CID: 773486) represents a classic benzanilide scaffold, a structural motif ubiquitous in medicinal chemistry. This molecule fuses an electron-rich p-anisic acid moiety with an electron-deficient 3-aminoacetophenone.

Why this molecule matters:

- **Pharmacophore Utility:** The benzamide linkage is a bioisostere for urea and is critical in kinase inhibitors (e.g., Imatinib analogs), tubulin polymerization inhibitors, and choline transporter modulators (e.g., ML352 derivatives).
- **Synthetic Challenge:** While seemingly simple, the presence of the ketone (acetyl group) on the aniline ring introduces a need for chemoselectivity—avoiding enolization or self-condensation during the amidation step.

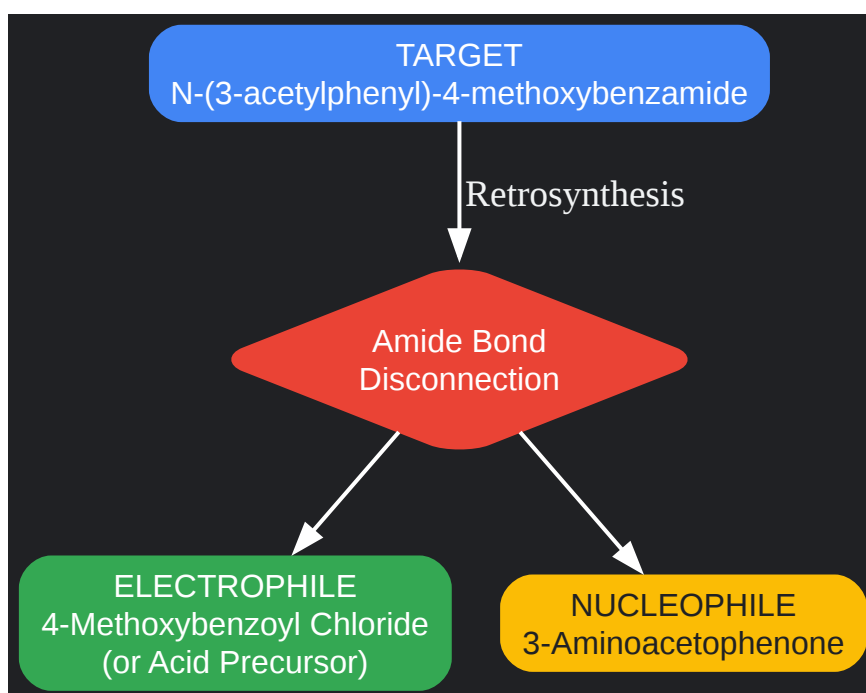
This guide prioritizes the Nucleophilic Acyl Substitution (Acid Chloride) pathway due to its atom economy, scalability, and high yield in non-GMP and GMP environments.

Retrosynthetic Analysis

To design the forward synthesis, we disconnect the amide bond (

). This reveals two commercially available precursors: 4-methoxybenzoyl chloride (an activated electrophile) and 3-aminoacetophenone (a nucleophile).

Pathway Logic Diagram



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Figure 1: Retrosynthetic breakdown identifying the core building blocks.

Primary Synthesis Protocol: Acid Chloride Route

Methodology: Schotten-Baumann conditions (modified for organic solvent). Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Stoichiometry

Component	Role	Equiv.	MW (g/mol)	Notes
3-Aminoacetophenone	Limiting Reagent	1.0	135.16	Keep dry; hygroscopic.
4-Methoxybenzoyl chloride	Electrophile	1.1	170.59	If solid, dissolve in DCM first.
Triethylamine (TEA)	Base (Scavenger)	1.5	101.19	Captures HCl byproduct.
Dichloromethane (DCM)	Solvent	N/A	84.93	Anhydrous preferred.

Step-by-Step Experimental Protocol

Step 1: Preparation (0 - 15 mins)

- Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
- Purge with Nitrogen () or Argon to exclude moisture (hydrolysis of acid chloride is the primary failure mode).
- Charge 3-aminoacetophenone (1.35 g, 10 mmol) and DCM (50 mL). Stir until fully dissolved.
- Add Triethylamine (2.1 mL, 15 mmol). The solution may darken slightly.
- Cool the system to 0°C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents bis-acylation.

Step 2: Addition (15 - 45 mins)

- Dissolve 4-methoxybenzoyl chloride (1.87 g, 11 mmol) in 10 mL DCM.
- Add this solution dropwise via an addition funnel or syringe pump over 30 minutes.

- Observation: A white precipitate (TEA·HCl salts) will begin to form immediately. This is a positive sign of reaction progress.

Step 3: Reaction & Monitoring (45 mins - 4 hours)

- Allow the mixture to warm to room temperature (25°C) naturally.
- TLC Monitoring:
 - Mobile Phase: Hexane:Ethyl Acetate (6:4).
 - Visualization: UV (254 nm).
 - Endpoint: Disappearance of the aniline spot () and appearance of the amide product ().

Step 4: Workup & Isolation

- Quench the reaction with 1M HCl (30 mL). Rationale: Neutralizes excess base and solubilizes unreacted aniline.
- Transfer to a separatory funnel. Separate the organic (DCM) layer.
- Wash organic layer:[1][2]
 - 1M HCl (30 mL) - Removes remaining aniline.
 - Sat. (30 mL) - Removes unreacted benzoic acid derivatives.
 - Brine (30 mL) - Drying step.
- Dry over anhydrous , filter, and concentrate in vacuo.

Experimental Workflow Diagram



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Figure 2: Linear process flow for the synthesis of **N-(3-acetylphenyl)-4-methoxybenzamide**.

Characterization & Self-Validation

To ensure the protocol was successful, the isolated solid must meet specific analytical criteria.

NMR Diagnostics (Self-Validating System)

If the spectrum does not match these shifts, the synthesis has failed or impurities are present.

Nucleus	Shift (ppm)	Multiplicity	Assignment	Diagnostic Value
1H	10.2 - 10.4	Singlet (Broad)	Amide -NH	Confirms amide bond formation.
1H	3.84	Singlet	Methoxy (-OCH ₃)	Confirms incorporation of benzoyl ring.
1H	2.60	Singlet	Acetyl (-COCH ₃)	Confirms integrity of the ketone.
1H	8.1 - 8.2	Singlet/Doublet	H-2 (Aniline ring)	Deshielded by adjacent amide/ketone.

Mass Spectrometry (LC-MS)

- Formula:

- Exact Mass: 269.11

- Expected Ion:

or

[3]

Purity Check (HPLC)

- Column: C18 Reverse Phase.
- Solvent System: Acetonitrile/Water (Gradient 10%
90%).
- Detection: 254 nm (Strong absorption due to conjugated
systems).

Alternative Route: Coupling Agents (Mild Conditions)

If the acid chloride is unavailable or if the substrate contains acid-sensitive groups, use HATU or EDC/HOBt.

- Reagents: 4-Methoxybenzoic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF (Solvent).
- Procedure: Activate the acid with HATU/DIPEA for 15 mins, then add 3-aminoacetophenone. Stir 12h at RT.
- Pros: Milder conditions.
- Cons: Poor atom economy; difficult removal of urea byproducts (requires column chromatography).

Biological Applications & Context

This specific benzamide acts as a versatile scaffold in drug discovery:

- Choline Transporter Inhibition: Analogs of this structure (methoxy-benzamides) have been identified as inhibitors of the high-affinity choline transporter (CHT), specifically related to the probe ML352.[4] This is relevant for neurological disorder research.
- Tubulin Polymerization: The 3-acetylphenyl moiety mimics the "A-ring" of colchicine-site inhibitors. The methoxy group on the benzoyl ring provides essential hydrogen bond acceptance.
- Kinase Inhibition: The amide linker serves as a hinge-binding motif in various tyrosine kinase inhibitors (TKIs).

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